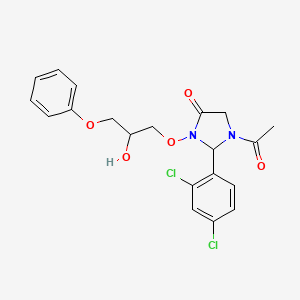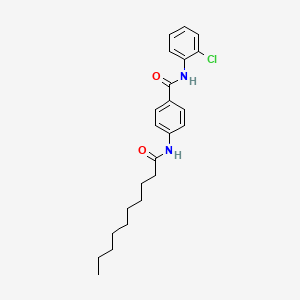![molecular formula C19H20N4O8 B11541229 N-({N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11541229.png)
N-({N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-({N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl): This part of the compound contains a hydrazinecarbonyl group attached to a substituted benzene ring. The presence of the hydrazine moiety suggests potential reactivity and biological activity.
3,4,5-trimethoxybenzamide: This portion consists of a benzamide ring with three methoxy (OCH₃) groups attached at positions 3, 4, and 5. The methoxy groups contribute to the compound’s overall structure and properties.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the nitro group or the phenolic hydroxyl group.
Reduction: Reduction of the nitro group to an amino group could yield a different compound.
Substitution: The benzamide ring may undergo substitution reactions with nucleophiles. Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, such as anticancer or antimicrobial effects.
Chemistry: Studying its reactivity and potential as a synthetic intermediate.
Industry: Exploring its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains speculative due to limited data. the presence of the hydrazinecarbonyl group suggests potential interactions with biological targets, possibly through covalent bonding or enzyme inhibition.
Properties
Molecular Formula |
C19H20N4O8 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-hydroxy-2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20N4O8/c1-29-15-7-11(8-16(30-2)18(15)31-3)19(26)20-10-17(25)22-21-9-12-6-13(24)4-5-14(12)23(27)28/h4-9,24H,10H2,1-3H3,(H,20,26)(H,22,25)/b21-9+ |
InChI Key |
SYZIFOLWZORUEM-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11541149.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11541153.png)
![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
![2-(2,3-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541177.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide](/img/structure/B11541184.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B11541188.png)
![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate](/img/structure/B11541194.png)
![2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11541202.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)

![N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
![2-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11541235.png)
